Physicochemical Differentiation: pKa and Melting Point Significantly Distinguish Anilino(phenyl)acetic Acid from 2,2-Diphenylglycine and N-Phenylglycine
Anilino(phenyl)acetic acid exhibits a predicted pKa of 1.68±0.10, which is intermediate between the more acidic 2,2-diphenylglycine (pKa 1.38±0.10) and the less acidic 2-phenylglycine (pKa 1.94±0.10) . Its melting point of 172–173°C is substantially lower than that of 2,2-diphenylglycine (245–247°C) and 2-phenylglycine (~290°C, sublimes), but higher than that of N-phenylglycine (127–128°C) [1]. This unique combination of acid strength and thermal stability arises from the specific arrangement of the anilino and phenyl substituents on the α-carbon, which modulates both the electron density at the carboxylate group and the crystal lattice packing forces.
| Evidence Dimension | Acid dissociation constant (pKa, predicted) and melting point |
|---|---|
| Target Compound Data | pKa = 1.68±0.10; Melting point = 172–173 °C |
| Comparator Or Baseline | 2,2-Diphenylglycine: pKa = 1.38±0.10, mp = 245–247 °C; 2-Phenylglycine: pKa = 1.94±0.10, mp ≈ 290 °C (sublimes); N-Phenylglycine: mp = 127–128 °C |
| Quantified Difference | ΔpKa = +0.30 vs. 2,2-diphenylglycine; -0.26 vs. 2-phenylglycine. Δmp = -73 °C vs. 2,2-diphenylglycine; +45 °C vs. N-phenylglycine. |
| Conditions | pKa values are predicted using ACD/Labs or similar software; melting points are experimental values from vendor technical datasheets. |
Why This Matters
The intermediate pKa influences the compound's ionization state and solubility at various pH conditions relevant to in vitro assays and formulation, while the distinct melting point provides a practical quality control marker that differentiates the compound from its closest structural analogs during procurement and analytical verification.
- [1] MDWiki. N-Phenylglycine - Melting point: 127–128 °C. http://mdwiki.org/wiki/N-Phenylglycine View Source
